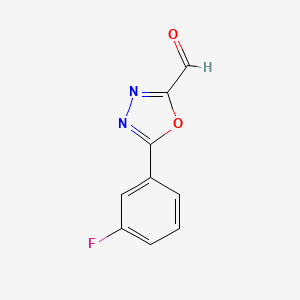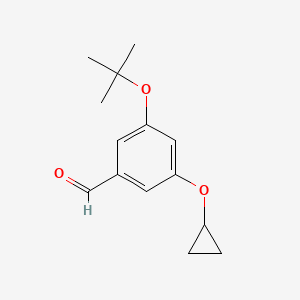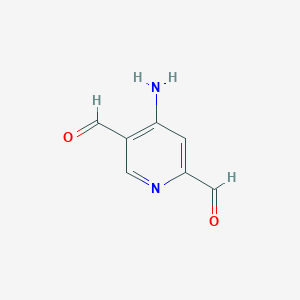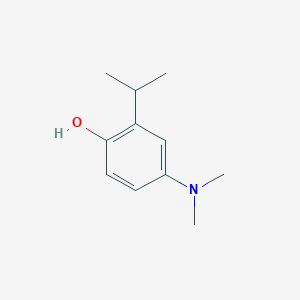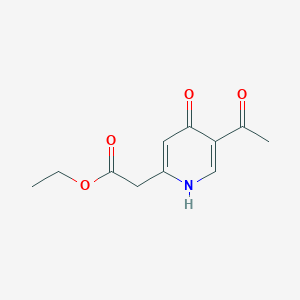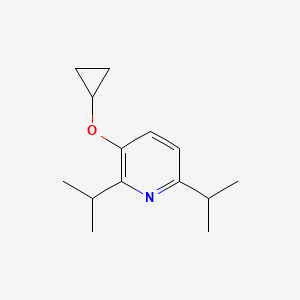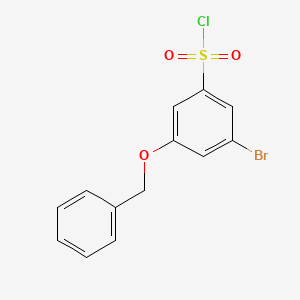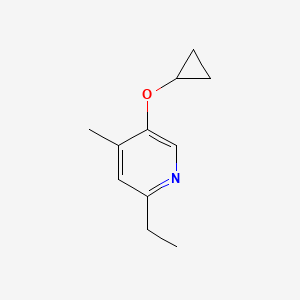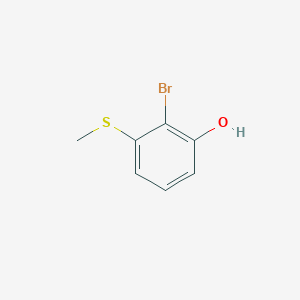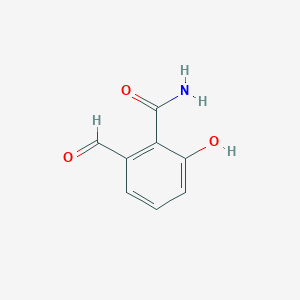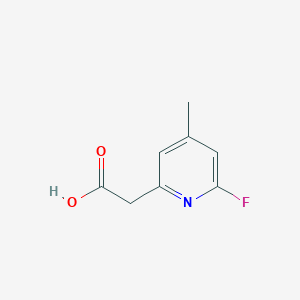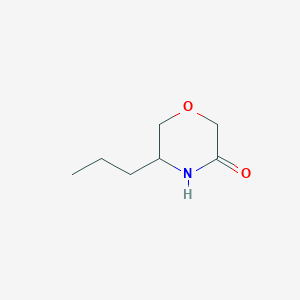
5-Propylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propylmorpholin-3-one is an organic compound that belongs to the class of morpholinones It consists of a morpholine ring substituted with a propyl group at the 5-position and a ketone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylmorpholin-3-one can be achieved through several methods. One common approach involves the cyclization of 1,2-amino alcohols with α-haloacid chlorides. The reaction typically proceeds through a sequence of coupling, cyclization, and reduction reactions. For example, starting from 1,2-amino alcohols, the intermediate is formed by coupling with α-haloacid chlorides, followed by cyclization to form the morpholine ring, and finally reduction to yield the desired morpholinone .
Industrial Production Methods
Industrial production of this compound can be scaled up using eco-friendly and cost-effective processes. One such method involves the use of transition metal catalysis, which allows for efficient and stereoselective synthesis. The process can be optimized for large-scale production by employing solid-phase synthesis techniques and using readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
5-Propylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 5-Propylmorpholin-3-ol.
Substitution: Various substituted morpholinones depending on the electrophile used.
Scientific Research Applications
5-Propylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-Propylmorpholin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the propyl and ketone substitutions.
4-Morpholin-3-one: Similar structure but with different substitution patterns.
N-Substituted Morpholinones: Compounds with various substituents on the nitrogen atom.
Uniqueness
5-Propylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the ketone functionality allows for unique interactions with molecular targets and provides opportunities for further functionalization .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5-propylmorpholin-3-one |
InChI |
InChI=1S/C7H13NO2/c1-2-3-6-4-10-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) |
InChI Key |
ABRSYFJLBXYWCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1COCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



